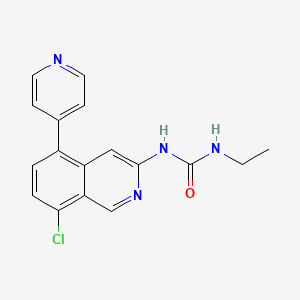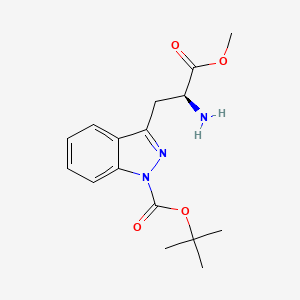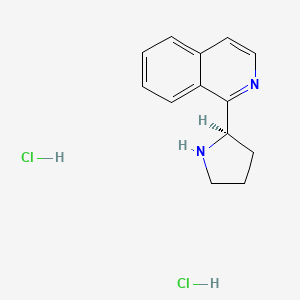
(R)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is a chiral compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of a pyrrolidine ring attached to the isoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the isoquinoline derivative with a suitable pyrrolidine precursor under basic conditions.
Resolution of Enantiomers: The racemic mixture of the product is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Employing high-throughput screening to optimize temperature, pressure, and solvent conditions.
Purification: Using large-scale chromatographic techniques or crystallization methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology
Neuropharmacology: Investigated for its potential effects on neurotransmitter systems.
Enzyme Inhibition: Studied as a potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting neurological disorders.
Diagnostic Tools: Used in the development of diagnostic agents for imaging studies.
Industry
Material Science: Utilized in the synthesis of novel materials with specific electronic properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemical agents.
Wirkmechanismus
The mechanism of action of ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in neuropharmacology, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
1-(Pyrrolidin-2-yl)isoquinoline: The non-chiral version, lacking the specific stereochemistry.
1-(Piperidin-2-yl)isoquinoline: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This stereochemistry is crucial for its interaction with chiral biological targets, making it a valuable compound in asymmetric synthesis and drug development.
Eigenschaften
Molekularformel |
C13H16Cl2N2 |
|---|---|
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
1-[(2R)-pyrrolidin-2-yl]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-2-5-11-10(4-1)7-9-15-13(11)12-6-3-8-14-12;;/h1-2,4-5,7,9,12,14H,3,6,8H2;2*1H/t12-;;/m1../s1 |
InChI-Schlüssel |
SNSBFUCWURLPMQ-CURYUGHLSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=NC=CC3=CC=CC=C32.Cl.Cl |
Kanonische SMILES |
C1CC(NC1)C2=NC=CC3=CC=CC=C32.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


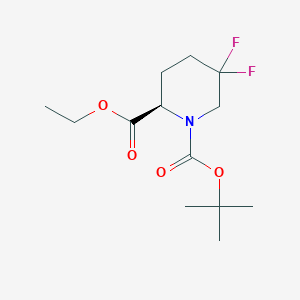

![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
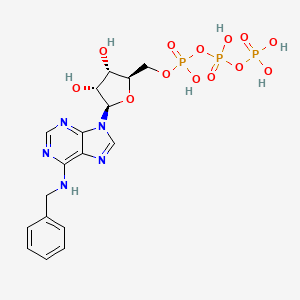
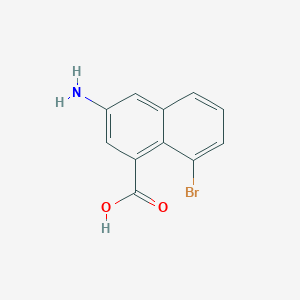
![1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
![Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12844719.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
